[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
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Description
Scientific Research Applications
Chromogenic Properties and Metal Ion Detection
Hydrazones have been synthesized and their chromogenic properties investigated, particularly for the detection of metal ions like cobalt. One study describes the synthesis of water-soluble hydrazones for the spectrophotometric determination of trace amounts of cobalt, highlighting their potential in analytical chemistry for metal ion detection (Odashima, Kikuchi, Ohtani, & Ishii, 1986).
Complex Formation and Structural Analysis
Another area of research involves the synthesis of complexes incorporating hydrazone ligands, such as oxovanadium(V) complexes, demonstrating the versatility of hydrazones in forming various metal-ligand complexes. This research offers insights into the structural characteristics and solution chemistry of these complexes (Mondal, Drew, & Ghosh, 2009).
Fabric Discoloration and Dyeing Applications
Hydrazone derivatives have also been explored for their applications in dyeing, with studies on bi-heterocyclic hydrazone dyes demonstrating fabric discoloration under different pH values. This research underscores the potential of hydrazones in textile dyeing and the development of pH-sensitive dyes (Qian, Zhao, Dai, & Huang, 2017).
Catalytic and Biological Activities
Hydrazones have been identified for their catalytic activities and biological properties. For instance, phosphino hydrazones have shown excellent catalytic activity in asymmetric Suzuki-Miyaura cross-coupling reactions, offering a pathway for the synthesis of axially chiral biaryls (Ros, Estepa, Bermejo, Álvarez, Fernández, & Lassaletta, 2012).
Properties
IUPAC Name |
3-chloro-N-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F6N4/c20-13-6-11(18(22,23)24)8-28-16(13)15(10-4-2-1-3-5-10)30-31-17-14(21)7-12(9-29-17)19(25,26)27/h1-9H,(H,29,31)/b30-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDNNIUIJWDEKG-FJEPWZHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=C(C=C(C=N2)C(F)(F)F)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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